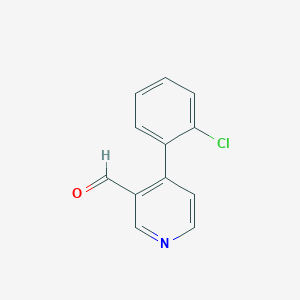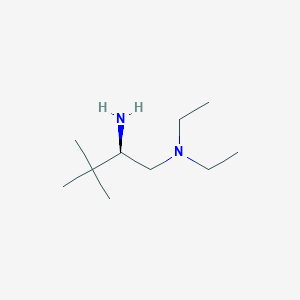
(R)-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is an organic compound with a complex structure that includes both amine and alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine typically involves multi-step organic reactions. One common method includes the alkylation of a suitable amine precursor with diethyl and dimethyl groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine groups into corresponding oxides or other derivatives.
Reduction: Reduction reactions can be used to modify the alkyl groups or reduce any oxidized forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction could produce simpler amine derivatives.
Applications De Recherche Scientifique
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1,N1-Diethyl-2-methylpropane-1,2-diamine
- N1,N1-Diethyl-3-methylbutane-1,2-diamine
- N1,N1-Diethyl-3,3-dimethylpentane-1,2-diamine
Uniqueness
®-N1,N1-Diethyl-3,3-dimethylbutane-1,2-diamine is unique due to its specific stereochemistry and the presence of both diethyl and dimethyl groups
Propriétés
Formule moléculaire |
C10H24N2 |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
(2R)-1-N,1-N-diethyl-3,3-dimethylbutane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-6-12(7-2)8-9(11)10(3,4)5/h9H,6-8,11H2,1-5H3/t9-/m0/s1 |
Clé InChI |
TWSWWTQEYGSYFZ-VIFPVBQESA-N |
SMILES isomérique |
CCN(CC)C[C@@H](C(C)(C)C)N |
SMILES canonique |
CCN(CC)CC(C(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


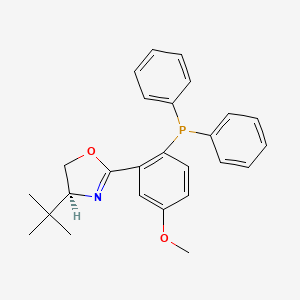
![4-[(S)-[(1S,2R,4S,5R)-1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-methoxymethyl]quinoline;iodide](/img/structure/B14077937.png)

![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
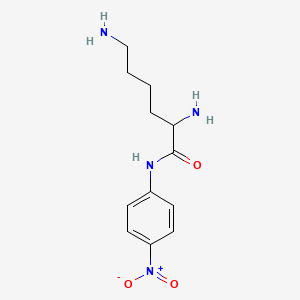
![Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

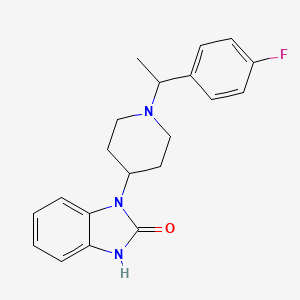


![D-erythro-a-D-galacto-Octopyranoside, methyl6,8-dideoxy-6-[[(4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-,monohydrochloride, (2S-trans)-](/img/structure/B14077995.png)
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077996.png)
